molecular formula C25H23FN2S B2699400 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide CAS No. 866017-36-9

4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide

Cat. No. B2699400
CAS RN: 866017-36-9
M. Wt: 402.53
InChI Key: YLQCSJJTCFYROC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Oxidation Reactions and Mechanisms

  • The oxidation of sulfides like 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide can be crucial in understanding the distinction between oxidants reacting via single electron transfer or direct oxygen atom transfer. This knowledge is essential in the field of organic chemistry for designing more efficient reactions (Lai, Lepage, & Lee, 2002).

Antioxidant Properties

  • Imidazole derivatives, including structures similar to this compound, have been studied for their antioxidant properties. These properties are significant in pharmaceutical and biochemical research for developing new treatments and understanding cellular mechanisms (Naik, Kumar, & Rangaswamy, 2012).

Radioligand Imaging

  • Imidazole derivatives, closely related to this compound, have been used in synthesizing radioligands for clinical PET studies. This application is critical in medical imaging and diagnostics (Iwata et al., 2000).

Sulfone and Sulfide Synthesis

  • The synthesis of imidazolyl sulfides and sulfones, which are chemically related to this compound, is a key area of research in organic and pharmaceutical chemistry. Understanding these processes can lead to the development of new drugs and materials (Egolf & Bilder, 1994).

Polysulfide Reactions

  • The reaction of polysulfides with conjugated ene carbonyls, which can involve compounds structurally similar to this compound, is crucial in the understanding of organic reactions and the development of new synthetic pathways (Lalonde, Ferrara, & Hayes, 1987).

Photosensitized Oxygenation

  • The study of the photosensitized oxygenation of compounds similar to this compound helps in understanding the photochemical processes relevant to environmental chemistry and the development of photo-responsive materials (Andō, Kabe, & Mivazaki, 1980).

Fuel Cell Membrane Development

  • The development of proton exchange membranes for fuel cells is an emerging area of research, where compounds related to this compound play a significant role. This research is crucial in advancing energy technologies (Xu et al., 2013).

Organic Light Emitting Diodes (OLEDs)

  • Imidazole-based compounds are being explored in the design of efficient OLEDs. The properties of such compounds, which are chemically akin to this compound, are crucial for developing advanced display technologies (Liu et al., 2016).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQCSJJTCFYROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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